4-Amino-6-chloroquinoline-3-carbohydrazide

Description

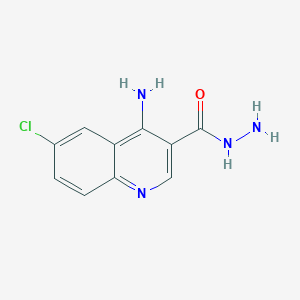

4-Amino-6-chloroquinoline-3-carbohydrazide is a quinoline derivative characterized by a carbohydrazide functional group at position 3, an amino group at position 4, and a chlorine substituent at position 4. Its molecular formula is C₁₀H₈ClN₄O, with a molecular weight of 252.65 g/mol .

Properties

IUPAC Name |

4-amino-6-chloroquinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKDHWYJOLBQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301212706 | |

| Record name | 4-Amino-6-chloro-3-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018168-10-9 | |

| Record name | 4-Amino-6-chloro-3-quinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018168-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-chloro-3-quinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301212706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloroquinoline-3-carbohydrazide typically involves the reaction of 6-chloroquinoline-3-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloroquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and materials science.

Scientific Research Applications

4-Amino-6-chloroquinoline-3-carbohydrazide is extensively used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its potential therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chloro vs. Fluoro Analogs

4-Amino-6-fluoroquinoline-3-carbohydrazide (C₁₀H₉FN₄O, MW: 222.63 g/mol) replaces the chlorine atom with fluorine. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and alter electronic properties compared to the chloro derivative. For instance, fluorine’s electron-withdrawing effect could influence binding affinity in enzyme targets, though direct activity comparisons are unavailable .

Functional Group Modifications

Carbohydrazide vs. Carboxamide

- 4-Oxo-1,4-dihydroquinoline-3-carboxamide (C₁₀H₉N₂O₂, MW: 189.19 g/mol) replaces the carbohydrazide with a carboxamide group. This structural difference may also impact interactions with biological targets, as carbohydrazides can act as chelators or form Schiff bases .

Carbohydrazide vs. Carbonitrile

- 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (C₁₁H₆ClN₂O₂, MW: 247.63 g/mol) features a carbonitrile group instead of carbohydrazide. The electron-withdrawing nitrile group increases electrophilicity, favoring nucleophilic substitution reactions. This contrasts with the nucleophilic hydrazide group in the target compound, which participates in condensation reactions with aldehydes or ketones .

Positional Isomerism and Substituent Effects

- 4-Hydroxy-N'-(4-substituted-benzoyl)quinoline-3-carbohydrazide (C₁₇H₁₃N₃O₃, MW: 307.30 g/mol) retains the carbohydrazide group but replaces the 4-amino and 6-chloro substituents with a hydroxy group and benzoyl moiety.

Solubility and Stability

- 4-Amino-6-chloroquinoline-3-carbohydrazide: The amino and hydrazide groups enhance water solubility at acidic pH, while the chloro substituent increases lipophilicity.

- 4-Amino-6-fluoroquinoline-3-carbohydrazide: Fluorine’s hydrophobicity may reduce aqueous solubility compared to the chloro analog .

Biological Activity

4-Amino-6-chloroquinoline-3-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential as a drug candidate.

This compound is synthesized through the reaction of 6-chloroquinoline-3-carbaldehyde with hydrazine hydrate in ethanol, followed by purification using column chromatography. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt cellular processes. It interacts with molecular targets within pathogens, leading to inhibition of their growth and survival. Notably, it has shown promise in inhibiting Plasmodium falciparum lactate dehydrogenase, a key enzyme in the malaria parasite's metabolism .

Antimalarial Activity

Recent studies have demonstrated that derivatives of 4-aminoquinoline compounds exhibit significant antimalarial properties. For instance, hybrid compounds derived from 4-aminoquinoline have shown remarkable efficacy against both chloroquine-sensitive and -resistant strains of P. falciparum. One such hybrid displayed an EC50 value of 0.0130 μM against the sensitive strain (3D7) and 0.02 μM against the resistant strain (K1), indicating a high selectivity index .

Comparative Efficacy Table

| Compound Type | EC50 (μM) | Selectivity Index |

|---|---|---|

| Hybrid containing 4-aminoquinoline | 0.0130 (3D7) | >1000 |

| Hybrid containing 4-aminoquinoline | 0.020 (K1) | >800 |

| Traditional chloroquine | Varies | Varies |

Anticancer Activity

In addition to its antimalarial properties, this compound has been investigated for its anticancer potential. Studies indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, some synthesized compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as effective anticancer agents .

Case Studies

- Hybrid Compounds : A series of hybrid compounds incorporating the 4-aminoquinoline scaffold were synthesized and tested for their antimalarial activity. These compounds showed improved efficacy compared to traditional treatments, highlighting the importance of structural modifications in enhancing biological activity .

- Enzyme Inhibition : Research has indicated that modifications to the amino and chloro groups significantly affect the compound's ability to inhibit hemozoin formation in P. falciparum, a critical process for the parasite's survival. This suggests that targeted modifications can lead to more potent antimalarial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-6-chloroquinoline-3-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves condensation of 4-chloro-6-aminoquinoline precursors with substituted benzoyl chlorides in dry DMF under catalytic Na₂CO₃, followed by slow precipitation over ice (30–40% yield). Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol for recrystallization), and reaction time (16 hours at room temperature) to improve yield and purity .

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm hydrazide linkage and quinoline core. X-ray crystallography (e.g., CCDC 2032776) resolves hydrogen bonding patterns and lattice energies. Mass spectrometry validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–10). Stability studies should monitor decomposition via HPLC under accelerated conditions (e.g., 40°C for 4 weeks). Hydrazide derivatives are prone to hydrolysis in acidic media, requiring inert storage (0–6°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the quinoline 6-position to modulate electron density. Replace the benzoyl moiety with heteroaromatic rings (e.g., thiophene from thieno[2,3-b]pyridine analogs) to improve target binding. Compare IC₅₀ values against reference drugs like doxorubicin .

Q. What experimental strategies resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Use TLC/HPLC to track intermediate formation. If yields differ, assess catalyst efficiency (e.g., Pd/Cu vs. nano-TiO₂) and side reactions (e.g., hydrolysis of hydrazide) .

Q. How can in silico modeling predict the compound’s mechanism of action against specific biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to evaluate binding affinity for TGFβ2 and VEGFR2. Validate with 100-ns molecular dynamics simulations to assess complex stability (RMSD < 2 Å). Prioritize compounds with ΔG < −8 kcal/mol .

Q. What in vitro assays are suitable for evaluating anti-cancer activity while minimizing false positives?

- Methodological Answer : Use MTT assays on human colon cancer (HCT-116) and normal endothelial (HUVEC) cell lines. Normalize results to reference drugs (e.g., gefitinib). Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Q. How should researchers address data inconsistencies between computational predictions and experimental results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.